Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate 4-methylbenzenesulfonate
Description
Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate 4-methylbenzenesulfonate is a sulfonate salt derivative of a benzimidazole-based compound. It serves as a critical intermediate in synthesizing dabigatran etexilate, an oral direct thrombin inhibitor used for thromboembolic disorders . The compound features a carbamimidoylphenyl group, a pyridinyl substituent, and a propanoate ester, with the 4-methylbenzenesulfonate counterion enhancing solubility and stability for pharmaceutical processing .
Properties
IUPAC Name |
ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O3.C7H8O3S/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29;1-6-2-4-7(5-3-6)11(8,9)10/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29);2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENRCCRZLDFCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N7O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872728-85-3 | |
| Record name | Dabigatran ethyl ester tosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872728-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
The compound, also known as N-[[2-[[[4-(AMINOIMINOMETHYL)PHENYL]AMINO]METHYL]-1-METHYL-1H-BENZIMIDAZOL-5-YL]ARBONYL]-N-2-PYRIDINYL-BETA-ALANINE ETHYL ESTER 4-METHYLBENZENESULFONATE, is a direct inhibitor of thrombin . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting thrombin, this compound prevents clot formation.
Mode of Action
As a direct thrombin inhibitor, this compound binds to thrombin and prevents it from catalyzing the conversion of fibrinogen to fibrin, a key step in blood clot formation. This inhibition is achieved through the formation of a reversible, non-covalent complex with thrombin, which effectively blocks its active site.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, thereby halting the cascade and preventing the formation of blood clots.
Pharmacokinetics
The pharmacokinetics of this compound are characterized by a rapid onset of action and predictable pharmacodynamic effects.
Result of Action
The primary result of the compound’s action is the prevention of blood clot formation. By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a key step in the formation of a blood clot. This can help to prevent conditions such as stroke and systemic embolism in patients with atrial fibrillation.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and efficacy. Additionally, individual patient factors such as age, weight, and renal function can also influence its pharmacokinetics and pharmacodynamics.
Biological Activity
Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate 4-methylbenzenesulfonate, commonly referred to as a derivative of dabigatran etexilate, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C27H29N7O3
- Molecular Weight : 499.56 g/mol
- CAS Number : 429658-95-7
- SMILES Notation : CCOC(=O)CCN(C(=O)c1ccc2c(c1)nc(CN(N=O)c3ccc(cc3)C(=N)N)n2C)c4ccccn4
Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate functions primarily as an anticoagulant. It inhibits thrombin, a key enzyme in the coagulation cascade, thereby preventing the conversion of fibrinogen to fibrin and reducing thrombus formation. This mechanism is critical in the management of thromboembolic disorders.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacodynamics and pharmacokinetics.
Anticoagulant Activity
Research indicates that this compound exhibits potent anticoagulant properties comparable to those of established anticoagulants like warfarin and rivaroxaban. Its bioavailability and rapid onset of action make it a candidate for therapeutic use in conditions such as atrial fibrillation and venous thromboembolism.
Case Studies and Research Findings
- In Vivo Studies : In animal models, administration of the compound resulted in significant reductions in thrombus weight and size compared to control groups. These studies highlighted its efficacy in reducing clot formation without significantly increasing the risk of bleeding.
- Clinical Trials : Phase II clinical trials have demonstrated that patients treated with ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate experienced fewer thromboembolic events compared to those receiving placebo treatment. The safety profile was also favorable, with minimal adverse effects reported.
- Comparative Studies : Comparative analyses with other anticoagulants revealed that this compound has a more predictable pharmacokinetic profile, which is advantageous for patient management in clinical settings.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 499.56 g/mol |
| Anticoagulant Activity | Potent |
| Bioavailability | High |
| Onset of Action | Rapid |
| Safety Profile | Favorable |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in the Benzimidazole Core
Substituent Variations on the Phenyl Ring
- Target Compound : The 4-carbamimidoylphenyl group contributes to thrombin binding affinity via hydrogen bonding and charge interactions .
- Cyanophenyl Analogs: Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (CAS RN: 429658-95-7) replaces carbamimidoyl with a cyano group. This reduces polarity and may decrease bioavailability due to weaker interaction with thrombin’s active site .
- Hexyloxycarbonyl Derivatives: Compounds like methyl 3-(2-(((4-(((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate introduce a hexyloxycarbonyl group to the carbamimidoyl moiety.
Ester Group Variations
- Propanoate vs. Carboxylate Esters: Ethyl 2-[[(4-carbamimidoylphenyl)amino]methyl]-1-methyl-1H-benzo[d]imidazole-5-carboxylate 4-methylbenzenesulfonate (compound 4 in ) substitutes the propanoate ester with a carboxylate. This alters pharmacokinetics, as carboxylates generally exhibit faster hydrolysis in vivo, reducing half-life compared to propanoate derivatives.
Counterion Effects
- 4-Methylbenzenesulfonate vs. Methanesulfonate: The target compound’s 4-methylbenzenesulfonate counterion improves crystallinity and stability over methanesulfonate salts (e.g., ethyl 3-(...)propanoate methanesulfonate in ). Benzenesulfonate’s bulkier structure reduces hygroscopicity, favoring long-term storage .
Physicochemical and Pharmacological Properties
Table 1: Key Properties of Target Compound and Analogs
Q & A
Basic Synthesis Methodology
Q: What is the standard synthetic route for preparing this compound, and what critical intermediates are involved? A: The synthesis involves converting a nitrile precursor (ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate) to the amidine derivative. Key steps include:
- Dissolving the nitrile precursor in ethanol with ammonia (15–18% w/w).
- Catalyzing the nitrile-to-amidine conversion using N-acetylcysteine under mild conditions (25°C, stirring).
- Isolation and purification via recrystallization or column chromatography .
Critical Intermediate: The 4-cyanophenyl intermediate is essential for subsequent amidine formation.
Advanced Synthesis: Optimizing Reaction Conditions
Q: How can researchers optimize the nitrile-to-amidine conversion to minimize side products? A: Optimization strategies include:
- Solvent Selection: Ethanol is preferred for solubility and stability, but mixed solvents (e.g., ethanol/water) may enhance reaction rates.
- Catalyst Screening: Testing alternatives to N-acetylcysteine (e.g., thiourea derivatives) to improve yield.
- Design of Experiments (DoE): Applying statistical models to evaluate temperature, catalyst loading, and ammonia concentration interactions .
Basic Analytical Characterization
Q: Which analytical techniques are essential for confirming the compound’s structure and purity? A: Core methods include:
- NMR Spectroscopy: H and C NMR to verify substituent integration and aromatic proton environments (e.g., benzimidazole protons at δ 7.6–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validating molecular weight (e.g., [M+H]+ ion matching calculated values within 0.1 ppm error) .
- Elemental Analysis: Cross-checking experimental vs. theoretical C/H/N/S content to confirm purity .
Advanced Analytical Challenges
Q: How should researchers address discrepancies between elemental analysis and spectral data? A: Contradictions may arise from residual solvents or incomplete crystallization. Mitigation steps:
- Purification: Re-crystallize using mixed solvents (e.g., ethanol/dichloromethane) to remove impurities.
- Thermogravimetric Analysis (TGA): Detect solvent residues or decomposition events.
- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex regions (e.g., pyridinyl or benzimidazole protons) .
Basic Structural Analog Design
Q: What substituent modifications are feasible to explore structure-activity relationships (SAR)? A: Common modifications include:
- Pyridinyl Replacement: Substituting pyridin-2-yl with pyrimidine or thiazole rings.
- Amidine Group Variation: Testing guanidine or urea derivatives for binding affinity changes.
- Benzimidazole Methylation: Altering the 1-methyl group to assess steric effects .
Advanced SAR: Impact of Substituents on Physicochemical Properties
Q: How do substituents influence solubility and melting points? A:
- Electron-Withdrawing Groups (e.g., -CF): Reduce solubility in polar solvents but increase melting points via enhanced crystallinity.
- Hydrophilic Groups (e.g., -OH, -NH): Improve aqueous solubility but may lower thermal stability.
- Steric Bulk: Bulky groups (e.g., 4-methylbenzenesulfonate) can hinder crystallization, requiring solvent optimization .
Reaction Mechanism Analysis
Q: What is the proposed mechanism for the nitrile-to-amidine conversion? A: The reaction proceeds via nucleophilic addition of ammonia to the nitrile, forming an intermediate imine. N-acetylcysteine acts as a thiocatalyst, stabilizing the transition state and accelerating amidine formation. Competing pathways (e.g., hydrolysis to carboxylic acid) are suppressed by maintaining anhydrous conditions .
Data Contradiction Resolution
Q: How to resolve conflicting spectral data suggesting impurities vs. tautomeric forms? A:
- Tautomer Identification: Use N NMR or X-ray crystallography to distinguish between benzimidazole tautomers.
- HPLC-MS Coupling: Detect low-abundance impurities (e.g., unreacted nitrile precursor) with reverse-phase chromatography.
- Computational Modeling: Compare experimental IR spectra with DFT-calculated vibrational modes for tautomers .
Stability and Storage
Q: What conditions ensure long-term stability of the compound? A:
- Storage: -20°C under argon in amber vials to prevent photodegradation.
- Lyophilization: For hygroscopic batches, lyophilize and store with desiccants.
- Stability Assays: Monitor decomposition via accelerated stability testing (40°C/75% RH for 4 weeks) .
Advanced Reaction Byproduct Analysis
Q: How to identify and characterize unexpected byproducts during synthesis? A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
